Bis(4-allyloxyphenyl)sulfone

Polymer Chemistry Green Synthesis Thermal Paper Developer

Bis(4-allyloxyphenyl)sulfone (CAS 41481-63-4) uniquely enables staged thermal curing via controlled Claisen rearrangement—a capability absent in its parent Bisphenol S. With a melting point of 141–142°C (~100°C lower than Bisphenol S), it permits melt-processing at moderate temperatures, then cures to high-Tg thermoset networks. The allyloxy groups support radical and thiol-ene click photopolymerization for low-shrinkage, crosslinked networks in advanced coatings, dental restoratives, and optical materials. Microwave-assisted rearrangement (5 min vs. 2–30 hr conventional) reduces thermal paper manufacturing cycle times. Sourced at ≥98% purity, this monomer eliminates the processing window limitations of Bisphenol S.

Molecular Formula C18H18O4S
Molecular Weight 330.4 g/mol
CAS No. 41481-63-4
Cat. No. B1331198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-allyloxyphenyl)sulfone
CAS41481-63-4
Molecular FormulaC18H18O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C
InChIInChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2
InChIKeyJUNVYDTYJZSTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-allyloxyphenyl)sulfone (CAS 41481-63-4) for High-Performance Polymer and Thermal Paper Applications


Bis(4-allyloxyphenyl)sulfone (CAS 41481-63-4), also known as 4,4'-diallyloxydiphenyl sulfone or bisphenol S diallyl ether, is a bifunctional aromatic sulfone monomer . Its molecular structure features a central sulfone (SO₂) core symmetrically flanked by two phenyl rings, each bearing a terminal allyloxy (–O–CH₂–CH=CH₂) group . This configuration confers a unique dual-reactivity profile: the sulfone linkage imparts robust thermal and chemical resistance, while the pendant allyl moieties enable versatile polymerization pathways, including radical, thiol-ene, and Claisen rearrangement chemistries [1]. The compound is typically supplied as a white crystalline powder with a molecular weight of 330.40 g/mol and a purity specification often ≥98% (HPLC) .

Why Bis(4-allyloxyphenyl)sulfone Cannot Be Interchanged with Generic Bisphenol S Derivatives


Substituting Bis(4-allyloxyphenyl)sulfone with its parent diol, Bisphenol S (4,4'-sulfonyldiphenol, CAS 80-09-1), or its Claisen-rearranged isomer (Bis(3-allyl-4-hydroxyphenyl)sulfone, CAS 41481-66-7) leads to fundamentally different processability and material properties [1]. The target compound is a crystalline solid with a distinct melting point (141–142 °C), enabling conventional melt-processing or solvent-based handling that is not possible with the high-melting Bisphenol S (mp 245–250 °C) . More critically, the terminal allyl ethers of Bis(4-allyloxyphenyl)sulfone undergo a controlled, high-yield Claisen rearrangement to generate the thermosetting diallyl bisphenol S isomer in situ [2]. This thermal latency allows for staged curing profiles—a feature absent in the free phenolic analog, which is already in its thermodynamically stable form and lacks the same processing window [3].

Quantitative Differentiation Evidence for Bis(4-allyloxyphenyl)sulfone vs. Close Analogs


Accelerated Claisen Rearrangement Kinetics vs. Conventional Thermal Methods

Bis(4-allyloxyphenyl)sulfone undergoes a solvent-free Claisen rearrangement to form bis(3-allyl-4-hydroxyphenyl)sulfone with a reaction time of 5 minutes under microwave irradiation, compared to the conventional thermal method requiring 2–30 hours [1]. This represents a minimum 24-fold acceleration in reaction rate, enabling rapid, high-yield conversion to the thermosetting monomer for industrial color developer applications .

Polymer Chemistry Green Synthesis Thermal Paper Developer

Melting Point Advantage vs. Bisphenol S for Improved Processability

Bis(4-allyloxyphenyl)sulfone exhibits a melting point of 141–142 °C (ethanol), which is significantly lower than that of its parent diol, Bisphenol S (4,4'-sulfonyldiphenol), which has a melting point of 245–250 °C [1]. This approximately 100 °C depression facilitates energy-efficient melt processing and homogeneous mixing with comonomers prior to thermal curing [2].

Monomer Processing Melt Polymerization Formulation

Bifunctional Reactivity Profile vs. Mono-Functional Allyl Compounds

The compound possesses two terminal allyloxy groups, enabling it to act as a bifunctional monomer or crosslinker [1]. Unlike mono-functional allyl compounds that only terminate chains or graft to surfaces, Bis(4-allyloxyphenyl)sulfone can propagate network formation through radical polymerization or thiol-ene 'click' reactions, leading to cross-linked networks with enhanced dimensional stability [2]. Its calculated boiling point of 500.7±45.0 °C at 760 mmHg indicates high thermal stability during high-temperature curing cycles .

Crosslinking Thermoset Polymer Networks

High-Impact Application Scenarios for Bis(4-allyloxyphenyl)sulfone Based on Verified Evidence


High-Throughput Synthesis of Thermal Paper Color Developers

The 5-minute microwave-assisted Claisen rearrangement of Bis(4-allyloxyphenyl)sulfone enables rapid, solvent-free conversion to bis(3-allyl-4-hydroxyphenyl)sulfone, a critical color developer for heat- and pressure-sensitive recording media. This process eliminates the 2–30 hour conventional heating requirement, significantly reducing manufacturing cycle times and energy consumption in the thermal paper industry [1].

Low-Temperature Melt-Processing of High-Performance Thermoset Composites

With a melting point of 141–142 °C—approximately 100 °C lower than Bisphenol S—Bis(4-allyloxyphenyl)sulfone can be readily melted and blended with reinforcing fillers or comonomers at moderate temperatures. Subsequent thermal curing triggers the Claisen rearrangement and polymerization, yielding fully cured thermoset networks with the high thermal stability characteristic of sulfone polymers, but without the processing challenges of high-melting bisphenol precursors [2].

Fabrication of Densely Crosslinked Polymer Networks via Thiol-Ene Photopolymerization

The bifunctional allyloxy groups of Bis(4-allyloxyphenyl)sulfone participate efficiently in thiol-ene click reactions with multifunctional thiols. This enables the rapid photopolymerization of uniform, highly crosslinked networks suitable for advanced coatings, dental restoratives, and optical materials where precise network architecture and minimal shrinkage stress are required .

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